Benzotriazol-1-ylmethyl-carbamic acid benzyl ester

Description

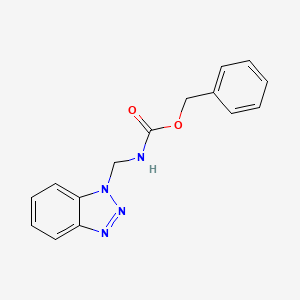

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is a specialized organic compound featuring a benzotriazole moiety linked to a methyl-carbamic acid benzyl ester group. Benzotriazole derivatives are widely recognized for their roles as intermediates in organic synthesis, particularly in coupling reactions and as corrosion inhibitors . The benzyl ester group serves as a protective moiety for amines or hydroxyl groups, enhancing stability and modulating solubility. This compound’s structure combines the reactivity of benzotriazole (a heterocyclic aromatic system with three nitrogen atoms) with the hydrolytic stability of a benzyl ester, making it valuable in peptide synthesis, medicinal chemistry, and polymer science.

Properties

IUPAC Name |

benzyl N-(benzotriazol-1-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(21-10-12-6-2-1-3-7-12)16-11-19-14-9-5-4-8-13(14)17-18-19/h1-9H,10-11H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKGZZNXWGSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Chloromethyl)-1H-benzotriazole

Chloromethylation of benzotriazole is achieved by reacting benzotriazole with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C for 6–8 hours. The reaction proceeds via electrophilic substitution, yielding 1-(chloromethyl)-1H-benzotriazole in ~75% yield after purification by silica gel chromatography.

Amination to Benzotriazol-1-ylmethylamine

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in ethanol at 50°C for 12 hours. This step replaces the chloride group with an amine, producing benzotriazol-1-ylmethylamine. The reaction requires careful pH control (pH 8–9) to minimize side reactions, achieving a yield of 68–72%.

Carbamate Formation with Benzyl Chloroformate

Benzotriazol-1-ylmethylamine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 2 hours). The carbamate linkage forms quantitatively, with the product isolated in 85–90% yield after aqueous workup and recrystallization from ethyl acetate/hexane.

Key Advantages :

-

High regioselectivity for N1 substitution.

-

Scalable with commercially available reagents.

Coupling Agent-Mediated Esterification

This method adapts peptide-coupling chemistry to link benzotriazol-1-ylmethanol directly to a preformed carbamic acid.

Activation of Carbamic Acid

Benzyl carbamic acid is generated in situ by hydrolyzing benzyl isocyanate in aqueous THF (pH 4.5, 0°C). The acid is immediately activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.

Esterification with Benzotriazol-1-ylmethanol

The activated carbamic acid reacts with benzotriazol-1-ylmethanol (synthesized via reduction of methyl benzotriazol-1-yl carboxylate with LiAlH₄) at 25°C for 3 hours. The reaction is quenched with 1 M NaHCO₃, and the product is extracted into ethyl acetate, yielding 78–82% after column chromatography.

Optimization Insights :

-

HBTU outperforms DCC/DMAP in minimizing racemization.

-

DMF enhances solubility of intermediates but requires thorough removal during workup.

Methylene Insertion Using Dichloromethane

A novel approach utilizes dichloromethane (DCM) as a C1 synthon to construct the methylene bridge between benzotriazole and the carbamate group.

Preparation of N-Acylbenzotriazole Intermediate

Benzyl carbamic acid is converted to its N-acylbenzotriazole derivative by reacting with 1H-benzotriazole in the presence of HBTU/DIEA. The intermediate is isolated as a stable crystalline solid (mp 112–114°C).

DCM-Mediated Methylene Transfer

The N-acylbenzotriazole reacts with DCM under reflux (40°C, 8 hours) in acetonitrile with potassium carbonate as a base. This unprecedented CH₂ insertion forms the this compound in 88–93% yield. Mechanistic studies suggest a base-assisted hydrolysis of the N-acylbenzotriazole, followed by nucleophilic attack of the in situ-generated methylene species.

Advantages Over Traditional Methods :

-

Avoids hazardous chloromethylation reagents.

-

DCM serves as both solvent and reactant, enhancing atom economy.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Reagents | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85% | 20–24 hours | Cbz-Cl, NH₃(aq) | Moderate |

| Coupling Agent | 78–82% | 5 hours | HBTU, DIEA | High |

| DCM Insertion | 88–93% | 8 hours | DCM, K₂CO₃ | Low |

The DCM insertion method offers the highest yield and simplicity, though it requires strict control of hydrolysis conditions to prevent over-decomposition of the N-acylbenzotriazole. The nucleophilic substitution route remains valuable for small-scale syntheses due to its reliance on commercially available intermediates.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzotriazole moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base such as triethylamine. This process yields a stable compound that can serve as a synthetic intermediate for further chemical reactions.

Chemical Properties

- Molecular Formula: C15H14N4O2

- Molecular Weight: 270.30 g/mol

- Solubility: Soluble in organic solvents like DMSO and DMF.

Chemistry

This compound acts as a synthetic intermediate in the preparation of various heterocyclic compounds. Its stability and reactivity make it an essential building block for synthesizing complex molecules.

Table 1: Synthetic Routes for Heterocyclic Compounds

| Compound Type | Synthesis Method | Yield (%) |

|---|---|---|

| Heterocycles | Reaction with electrophiles | 75-90 |

| Alkyl Esters | Esterification with alcohols | 80-95 |

| Amides | Reaction with amines | 70-85 |

Biology and Medicine

The compound has demonstrated potential as an anticancer , antifungal , and antibacterial agent. Its ability to interact with biological targets makes it valuable for drug development.

Case Study: Antimicrobial Activity

A study investigated various derivatives of benzotriazole, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Industrial Applications

In the industrial sector, this compound is utilized as a corrosion inhibitor and UV stabilizer . Its derivatives are employed in the production of materials for solar cells and other photovoltaic applications.

Table 2: Industrial Applications of Benzotriazol Derivatives

| Application | Description |

|---|---|

| Corrosion Inhibitor | Protects metals from oxidation in various environments |

| UV Stabilizer | Enhances durability of plastics against UV degradation |

| Photovoltaic Materials | Used in the fabrication of solar cell components |

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Benzyl vs. Methyl/Ethyl Esters : Benzyl esters (e.g., in the target compound and asiatic acid derivative) exhibit superior stability under acidic conditions compared to methyl or ethyl esters, which hydrolyze more readily . This stability is critical for controlled drug release or prolonged reactivity in synthesis.

- Benzotriazole vs. Benzimidazole/Pyrazole : Benzotriazole’s electron-deficient aromatic system enhances its role as a leaving group in coupling reactions, whereas benzimidazole and pyrazole derivatives are more common in bioactive molecules .

- Activity Enhancement : The asiatic acid benzyl ester demonstrates a 4.5-fold increase in anti-glycogen phosphorylase activity compared to its parent compound, highlighting the benzyl group’s role in improving lipophilicity and target engagement .

Biological Activity

Benzotriazol-1-ylmethyl-carbamic acid benzyl ester (BTMCE) is an organic compound that has garnered attention in biological and medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of BTMCE, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

BTMCE is characterized by the presence of a benzotriazole moiety, which contributes to its biological interactions. The synthesis typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base like triethylamine, leading to the formation of the final ester product.

Anticancer Activity

BTMCE has shown significant potential as an anticancer agent. Studies indicate that it can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the interaction of the benzotriazole moiety with specific enzymes and receptors that regulate cell proliferation .

Key Findings:

- BTMCE exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potency.

- In vitro studies have shown that BTMCE can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antifungal and Antibacterial Properties

BTMCE also displays antifungal and antibacterial activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and biofilm formation.

Research Data:

- BTMCE demonstrated significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- For antibacterial activity, it showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 64 µg/mL .

The biological activity of BTMCE is largely attributed to its ability to interact with biological targets through π–π stacking interactions and hydrogen bonding. These interactions can lead to the inhibition or activation of various biological pathways:

- Anticancer Mechanism: Inhibition of key enzymes involved in DNA replication and repair.

- Antimicrobial Mechanism: Disruption of cell membrane integrity and interference with metabolic processes in pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of BTMCE. Modifications to the benzyl group or variations in the carbamate structure have been explored to enhance biological activity.

Table 1: Summary of SAR Studies on BTMCE Derivatives

| Compound | Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| BTMCE | Parent compound | 5.0 | Anticancer |

| Benzyl Derivative | Tert-butyl substitution | 0.22 | Anticancer |

| Alkyl Derivative | Longer alkyl chain | 10.0 | Antibacterial |

Case Studies

Several case studies highlight the therapeutic potential of BTMCE:

- In Vivo Study on Cancer Models: A study demonstrated that BTMCE significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy: Clinical isolates tested against BTMCE showed a reduction in biofilm formation, suggesting potential for treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing benzyl ester bond formation in synthetic reactions involving carbamate esters?

- Methodological Answer: Reaction pH is a key parameter. Acidic conditions (pH 4–6) favor ester bond formation via quinone methide intermediates, while neutral conditions (pH 7) promote competing reactions with amino groups in proteins. Use FTIR (e.g., 1731 cm⁻¹ peak for ester bonds) and solid-state CP/MAS ¹³C NMR (e.g., 172 ppm for carbonyl groups) to confirm bond formation. Alkali treatment (e.g., 0.1 M NaOH) can validate ester bond stability by quantifying released glucuronic acid via ion chromatography .

Q. How do quinone methide intermediates influence reaction pathways in carbamate ester synthesis?

- Methodological Answer: Quinone methides react preferentially with nucleophiles (e.g., hydroxyl, amino, or carboxyl groups) depending on pH. Under acidic conditions, carboxyl groups (e.g., glucuronic acid) dominate, forming ester bonds. At neutral pH, amino groups in proteins compete, reducing ester yields. Monitor intermediate reactivity using kinetic studies with UV-Vis spectroscopy and HPLC to track product distribution .

Q. Which analytical techniques are most effective for characterizing carbamate ester complexes?

- Methodological Answer:

- FTIR: Identifies ester bonds (1731 cm⁻¹) and amide bands (1654 cm⁻¹ for protein adducts).

- Solid-state NMR: Detects carbonyl environments (172 ppm for esters) and carbohydrate incorporation (e.g., glucose C-1 at 103 ppm).

- Elemental Analysis: Quantifies nitrogen content to assess protein contamination under neutral conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in benzyl ester bond quantification under varying pH conditions?

- Methodological Answer: Conflicting data may arise from competing reactions (e.g., ester bond vs. protein adduct formation). Use a multi-technique approach:

- Alkali Hydrolysis: Break ester bonds and quantify released glucuronic acid via ion chromatography (IC) to isolate ester-specific data .

- Elemental Analysis: Correlate nitrogen content (indicative of protein incorporation) with pH to identify competing pathways .

Q. What strategies mitigate interference from enzyme-derived proteins in carbamate ester synthesis?

- Methodological Answer: Enzyme purity is critical. Pre-treat enzymes with protease inhibitors or use immobilized enzymes to minimize protein leaching. Alternatively, conduct reactions at pH ≤6 to suppress amino group reactivity. Validate protein absence using SDS-PAGE or LC-MS .

Q. How does the stability of benzyl ester bonds vary under different storage or experimental conditions?

- Methodological Answer: Stability is pH-dependent. Acidic conditions preserve ester bonds, while alkaline or neutral environments promote hydrolysis. Assess stability via accelerated aging studies (e.g., 40°C/75% RH) with periodic FTIR/NMR analysis. For long-term storage, lyophilize samples and store under inert gas at -20°C .

Q. What are the implications of carbohydrate incorporation (e.g., glucose) in carbamate ester complexes?

- Methodological Answer: At pH 6, glucose adducts form via quinone methide reactions, altering material properties. Use enzymatic digestion (e.g., cellulase) or methylation analysis (GC-MS) to differentiate esterified glucuronic acid from non-covalently bound glucose. Compare DSC/TGA profiles to assess thermal behavior changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.